molecular formula C20H17ClN4O3 B2428723 N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide CAS No. 2034532-55-1

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide

Cat. No.: B2428723
CAS No.: 2034532-55-1
M. Wt: 396.83
InChI Key: WXLXWTWPHIOVFQ-UHFFFAOYSA-N
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Description

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a chlorinated dipyrido-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the dipyrido-pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorination step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The final step involves the acylation of the chlorinated dipyrido-pyrimidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and chlorination steps, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorinated position in the dipyrido-pyrimidine core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide: This compound is unique due to its specific substitution pattern and the presence of the chlorinated dipyrido-pyrimidine core.

    Other Dipyrido-Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as N-(4-(8-bromo-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide, may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide lies in its specific substitution pattern and the presence of the chlorinated dipyrido-pyrimidine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(26)22-15-5-2-13(3-6-15)19(27)24-9-8-17-16(11-24)20(28)25-10-14(21)4-7-18(25)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLXWTWPHIOVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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